molecular formula C10H13N7O2 B140243 Echiguanine A CAS No. 137319-25-6

Echiguanine A

Cat. No.: B140243
CAS No.: 137319-25-6
M. Wt: 263.26 g/mol
InChI Key: APPZNNNSVGCTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Echiguanine A is a purine nucleoside antibiotic produced by Streptomyces sp. MI698-50F1 . Structurally, it belongs to the family of adenosine analogs characterized by modifications to the purine core and ribose moiety, which confer unique biological activities. Its discovery highlights the metabolic versatility of Streptomyces species in synthesizing bioactive natural products .

Properties

CAS No.

137319-25-6

Molecular Formula

C10H13N7O2

Molecular Weight

263.26 g/mol

IUPAC Name

2-amino-N-(3-amino-3-iminopropyl)-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C10H13N7O2/c11-5(12)1-2-14-8(18)4-3-15-7-6(4)9(19)17-10(13)16-7/h3H,1-2H2,(H3,11,12)(H,14,18)(H4,13,15,16,17,19)

InChI Key

APPZNNNSVGCTRW-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)NCCC(=N)N

Isomeric SMILES

C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N

Canonical SMILES

C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

  • This compound : Lower cytotoxicity makes it a candidate for antibacterial therapy, but its instability in serum limits clinical use .
  • Sangivamycin : Advanced in preclinical cancer studies due to PKC inhibition, though toxicity remains a hurdle .

Q & A

Q. Table 1: Literature Review Checklist

ComponentExample for this compound ResearchEvidence Reference
Background QuestionsTaxonomic origin, basic chemical properties
Foreground QuestionsMechanism of action in Cancer Cell Y
Primary SourcesJournals with NMR/X-ray validation

Basic: How to formulate a research question using frameworks like PICOT or FINER?

Answer:
Frameworks ensure clarity and feasibility:

  • PICOT : Define Population (e.g., "breast cancer cells"), Intervention (e.g., "this compound dosage"), Comparison (e.g., "standard chemotherapy"), Outcome (e.g., "apoptosis rate"), and Timeframe (e.g., "48-hour exposure") .
  • FINER : Ensure questions are F easible (e.g., lab resources available), I nteresting (novel mechanism exploration), N ovel (understudied bioactivity), E thical (cell-line use compliant with guidelines), and R elevant (therapeutic potential) .

Example Research Question : "How does this compound (Intervention) induce apoptosis (Outcome) in triple-negative breast cancer cells (Population) compared to paclitaxel (Comparison) over 48 hours (Time)?"

Basic: What experimental design principles apply to this compound synthesis and characterization?

Answer:

  • Detailed protocols : Document reaction conditions (e.g., temperature, solvents) and purification steps to enable replication .
  • Characterization rigor : Use ≥2 orthogonal methods (e.g., NMR, HPLC) to confirm purity and structure. For novel derivatives, provide full spectral data .
  • Control groups : Include positive/negative controls in bioassays to validate specificity (e.g., solvent-only controls) .

Q. Table 2: Key Experimental Variables

VariableExample for this compound
Independent VariableConcentration gradient (0.1–10 µM)
Dependent VariableIC50 value in cytotoxicity assays
Controlled VariablesCell culture conditions, solvent batch

Advanced: How to resolve contradictions in this compound’s reported bioactivity data?

Answer:

  • Systematic replication : Repeat experiments using original protocols (e.g., cell lines, incubation times) to identify methodological discrepancies .
  • Meta-analysis : Statistically compare datasets (e.g., ANOVA) to assess variability sources (e.g., assay type, sample purity) .
  • Contextual factors : Evaluate differences in biological models (e.g., 2D vs. 3D cell cultures) or compound stability under assay conditions .

Advanced: How to integrate computational methods (e.g., molecular docking) with experimental studies on this compound?

Answer:

  • Hypothesis generation : Use docking simulations to predict this compound’s binding affinity for Target Protein Z, then validate via SPR (Surface Plasmon Resonance) .
  • Data triangulation : Compare computational ADMET predictions with in vitro toxicity assays (e.g., hepatocyte viability) .
  • Tool transparency : Share simulation parameters (e.g., force fields, software versions) in supplementary materials .

Advanced: How to ensure reproducibility in this compound research?

Answer:

  • Protocol granularity : Specify instrument calibration (e.g., HPLC column type) and raw data archiving (e.g., depositing spectra in public repositories) .
  • Replication guides : Provide step-by-step supplementary files for synthesis and bioassays, referencing protocols like "Preparation of this compound derivative 3" .
  • Bias mitigation : Disclose funding sources and employ blinding in bioactivity assessments to reduce experimental bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echiguanine A
Reactant of Route 2
Reactant of Route 2
Echiguanine A

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